molecular formula C14H22BNO2 B1434232 (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704068-65-4

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid

Cat. No. B1434232
M. Wt: 247.14 g/mol
InChI Key: LZQGFPBEYKEQOO-UHFFFAOYSA-N
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Description

“(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid” is a unique compound with immense potential in various industries, including chemistry . It is a white to yellow solid with a molecular weight of 248.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21BN2O2/c1-11(16-9-7-15(2)8-10-16)12-3-5-13(6-4-12)14(17)18/h3-6,11,17-18H,7-10H2,1-2H3 . This indicates that the compound has a molecular formula of C13H21BN2O2 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular weight is 248.13 , and its molecular formula is C13H21BN2O2 .

Scientific Research Applications

  • Synthetic Intermediates and Building Blocks : Boronic acids, including phenylboronic acid derivatives, are used as synthetic intermediates and building blocks in various fields such as medicine, agriculture, and industrial chemistry. These compounds have applications in sensing, protein manipulation, therapeutics, biological labelling, and separation (Zhang et al., 2017).

  • Antiviral Therapeutics : Modified nanoparticles, including phenylboronic-acid-modified nanoparticles, show promise as antiviral inhibitors, particularly against Hepatitis C virus. These nanoparticles demonstrate novel viral entry activity and reduced cellular toxicity, suggesting their potential in therapeutic applications (Khanal et al., 2013).

  • Organic Phosphorescent and Mechanoluminescent Materials : Aryl boronic acids, including derivatives like (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid, can be used to create organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This application is particularly relevant in the field of optical materials and sensors (Zhang et al., 2018).

  • Fluorescent Sensors for Sugar Alcohols : Boronic acids are used in developing fluorescent sensors for detecting sugar alcohols like sorbitol. This application is significant for food industry and health-related fields, where monitoring sugar alcohol levels is important (Hosseinzadeh et al., 2016).

  • Fluorescence Probes for Ions in Biological Cells : Boronic acid derivatives are used as fluorescence probes for ions like Fe3+ and F- in biological cells. These probes offer high selectivity and sensitivity under physiological conditions, making them useful in bioimaging and diagnostics (Selvaraj et al., 2019).

  • Catalysis in Organic Synthesis : Boronic acids play a role in catalysis, particularly in cross-coupling reactions crucial in the synthesis of various organic compounds, such as phenylalanine derivatives (Firooznia et al., 1998).

  • Solid Acid Catalysts for Organic Syntheses : Boron-based nanomaterials, including boronic acids, are used as solid acid catalysts in organic syntheses, demonstrating efficiency and recyclability. This application is significant for green chemistry and sustainable processes (Murugesan et al., 2017).

properties

IUPAC Name

[4-[1-(4-methylpiperidin-1-yl)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(6-4-13)15(17)18/h3-6,11-12,17-18H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGFPBEYKEQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187148
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid

CAS RN

1704068-65-4
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704068-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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